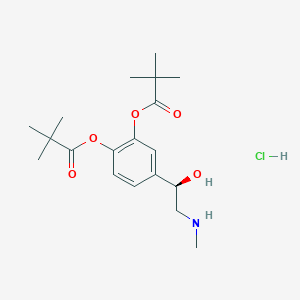
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate is a complex organic compound with significant applications in pharmaceutical research. This compound is often used as an impurity reference material in the development and validation of analytical methods for pharmaceutical testing .
Preparation Methods
The synthesis of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the pyrimidin-2-yl piperazine intermediate: This involves the reaction of pyrimidine with piperazine under controlled conditions.
Attachment of the butyl chain: The intermediate is then reacted with a butylating agent to introduce the butyl chain.
Cyclopentyl acetate formation: The final step involves the reaction of the butylated intermediate with cyclopentyl acetate under specific conditions to form the desired compound.
Chemical Reactions Analysis
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate has several scientific research applications:
Pharmaceutical Testing: It is used as an impurity reference material in the development and validation of analytical methods for pharmaceutical testing.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets.
Medicinal Chemistry: Researchers use this compound to study its potential therapeutic effects and to develop new drugs.
Mechanism of Action
The mechanism of action of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate is unique due to its specific structure and functional groups. Similar compounds include:
Buspirone Hydrochloride: This compound shares structural similarities and is used as an anxiolytic.
Other Piperazine Derivatives: Compounds with piperazine and pyrimidine rings are often used in medicinal chemistry for their biological activities.
These similar compounds highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
CAS No. |
2512210-24-9 |
|---|---|
Molecular Formula |
C33H51N9O3 |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C33H51N9O3/c43-29(34-11-3-4-16-39-18-22-41(23-19-39)31-35-12-7-13-36-31)27-33(9-1-2-10-33)28-30(44)45-26-6-5-17-40-20-24-42(25-21-40)32-37-14-8-15-38-32/h7-8,12-15H,1-6,9-11,16-28H2,(H,34,43) |
InChI Key |
YXYDLJHJUQFMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)OCCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


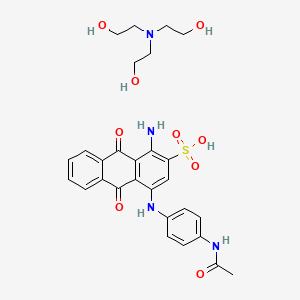
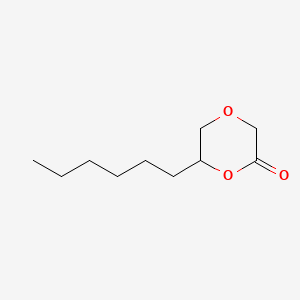
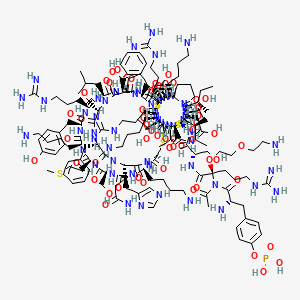
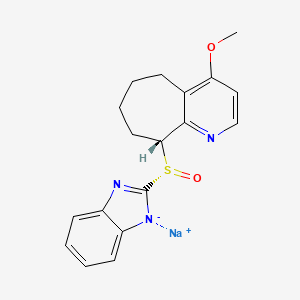
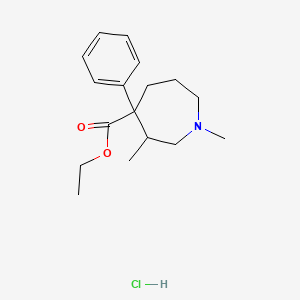
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
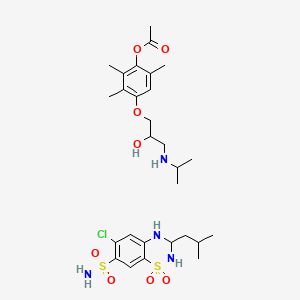
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
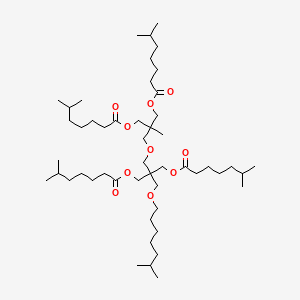
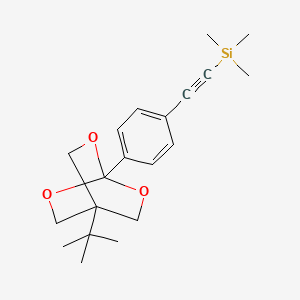
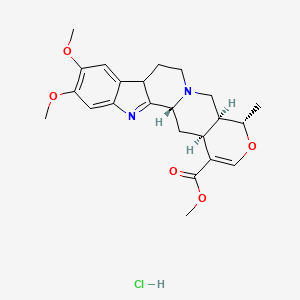
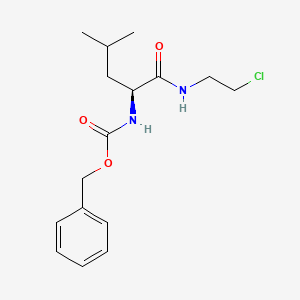
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
